Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Description
Properties
Molecular Formula |
C14H13N5O2 |
|---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
InChI |
InChI=1S/C14H13N5O2/c1-2-21-14(20)10-7-12-13(16-9-17-19(12)8-10)18-11-3-5-15-6-4-11/h3-9H,2H2,1H3,(H,15,16,17,18) |
InChI Key |
XCBIDOKUYQPEQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1)C(=NC=N2)NC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
N-Amination of Pyrrole Derivatives
- The precursor pyrrole derivatives, such as 1-amino-5-ethylpyrrole-2-carbonitrile, are typically prepared by N-amination of pyrrole-2-carboxaldehyde derivatives.
- Amination reagents include O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine , which facilitate the introduction of the amino group on the pyrrole nitrogen.
- Hydroxylamine-O-sulfonic acid is also used for similar transformations, converting aldehyde functionalities to nitriles post-amination.
Cyclization to Form the Pyrrolo[2,1-f]triazine Core
- Cyclization involves reacting the N-aminated pyrrole intermediates with amidine reagents or other nitrogen-containing electrophiles under base-catalyzed conditions .
- This step typically requires elevated temperatures and polar aprotic solvents such as dimethylformamide (DMF) to promote ring closure and formation of the fused triazine ring system.
- The cyclization converts nitrile or amide functionalities into the triazine ring, completing the heterocyclic core.
Multi-Step Synthesis Route Summary
Detailed Research Findings and Notes
- Regio- and Diastereoselectivity: Studies have demonstrated that the cyclization and subsequent substitution steps proceed with high regioselectivity, favoring the formation of the desired pyrrolo[2,1-f]triazine isomer.
- Reaction Conditions: The use of polar aprotic solvents such as DMF and controlled heating (often between 80–150°C) is critical for efficient cyclization.
- Reagent Specificity: The choice of N-amination reagent affects yield and purity; O-(mesitylenesulfonyl)hydroxylamine is preferred for its stability and selectivity.
- Purification: The final compound is typically purified by chromatographic methods or recrystallization to ensure high purity for biological testing.
Comparative Analysis of Preparation Methods
| Method Aspect | N-Amination with O-(diphenylphosphinyl)hydroxylamine | N-Amination with O-(mesitylenesulfonyl)hydroxylamine | Hydroxylamine-O-sulfonic acid Method |
|---|---|---|---|
| Stability of Reagent | Moderate | High | Moderate |
| Selectivity | High | Very High | Moderate |
| Reaction Conditions | Mild to moderate heating | Mild heating | Often requires acidic/basic conditions |
| Yield | Good | Excellent | Moderate |
| Suitability for Scale-up | Good | Excellent | Limited |
Chemical Reactions Analysis
Chemical Reactivity
The compound's reactivity is driven by its functional groups:
-
Ethyl ester group : Hydrolyzes under basic conditions to form carboxylic acids, enabling further derivatization.
-
Triazine core : Participates in π–π stacking and hydrogen bonding, influencing its interactions with biological targets .
-
Pyridin-4-ylamino group : Serves as a leaving group or nucleophile in substitution reactions.
Key Reaction Mechanisms
-
Nucleophilic substitution : The pyridin-4-ylamino group can be replaced by other amines or alcohols under mild conditions.
-
Cyclization : The triazine ring can undergo further cyclization with aldehydes or ketones to form fused heterocycles .
Structural Comparisons
The compound shares structural motifs with other pyrrolo-triazine derivatives, differing in substituents and reactivity:
| Compound | Structure | Unique Features | Citation |
|---|---|---|---|
| Methyl 5-methyl-4-oxo-pyrrolo-triazine | Methyl ester, oxo group | Reduced ester hydrolysis rate | |
| N-Ethyl-4-(pyridin-4-ylamino)pyrrolo-triazine | Ethyl amine substituent | Enhanced solubility in polar solvents | |
| Ethyl 2,4-dichloropyrrolo-triazine-5-carboxylate | Chlorine atoms at positions 2 and 4 | Increased nucleophilic reactivity |
Analytical Characterization
Key methods for confirming identity and purity include:
Scientific Research Applications
Anticancer Activity
One of the primary areas of research for Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is its potential as an anticancer agent. Studies have indicated that compounds with similar structures can act as inhibitors of the insulin-like growth factor 1 receptor (IGF-1R), which is implicated in various cancers. For instance, research has shown that pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit significant inhibitory effects on IGF-1R kinase activity, leading to reduced proliferation of cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, making it a candidate for further development in the treatment of infections .
Bioassays
Bioassays have been conducted to assess the biological activity of this compound in vitro. Results from these studies indicate promising activity against various cancer cell lines, highlighting its potential as a lead compound for further development .
Material Science Applications
In addition to its biological applications, this compound may also find applications in material science due to its unique structural properties. Its ability to form stable complexes with metal ions could be explored for developing novel materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival. This inhibition leads to the suppression of tumor growth and the induction of apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active sites of these enzymes, blocking their activity and preventing the phosphorylation of target proteins .
Comparison with Similar Compounds
Key Observations :
- The 4-(pyridin-4-ylamino) group in the target compound may balance reactivity and polarity compared to chloro (electron-withdrawing) or methoxyphenylamino (bulky, electron-donating) groups.
- The ethyl carboxylate at position 6 is conserved across many analogs, suggesting its role as a synthetic handle or solubility enhancer.
This compound
Core Formation: Cyclization of aminopyrrole intermediates (e.g., via N-amination and thermal cyclization, as in ).
Substituent Introduction : Nucleophilic displacement of a chloro group at position 4 (e.g., using pyridin-4-ylamine under basic conditions).
Comparison with Analogues:
Target Compound Insights :
- The pyridin-4-ylamino group may confer kinase inhibitory properties akin to methoxyphenylamino analogs, though activity depends on substituent orientation and electronic effects.
- Lack of bulky groups (e.g., indolyloxy) could enhance solubility but reduce target specificity.
Commercial Availability and Purity
Biological Activity
Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a complex organic compound that exhibits significant biological activity due to its unique chemical structure. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 297.31 g/mol. The compound features a pyrrolo[2,1-f][1,2,4]triazine core structure, which is known for its ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The key steps include:
- Formation of the Pyrrolo[2,1-f][1,2,4]triazine nucleus : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the pyridin-4-ylamino group occurs via nucleophilic substitution.
- Esterification : The final step involves the formation of the ethyl ester group at the carboxylic acid position.
Biological Activity
This compound has been studied for various biological activities:
Antiviral Activity
Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibit potent antiviral properties. For example:
- Inhibition of Neuraminidase : Studies have shown that certain derivatives can inhibit neuraminidase activity in influenza virus strains (IC50 values around 504 µg/mL) with a selectivity index of 188 .
Anticancer Activity
The compound has demonstrated potential as a kinase inhibitor:
- Kinase Inhibition : The pyrrolo[2,1-f][1,2,4]triazine nucleus has been identified as a novel template for inhibiting tyrosine kinases such as EGFR and VEGFR-2. Substituents at specific positions (e.g., positions 5 and 6) enhance its inhibitory activity against cancer cell proliferation .
Study on Antiviral Efficacy
In a recent study focusing on the antiviral efficacy of pyrrolo[2,1-f][1,2,4]triazines:
- Methodology : The study employed in vitro assays to evaluate cytotoxicity and antiviral activity against influenza virus A/Puerto Rico/8/34 (H1N1).
- Results : Compounds showed low cytotoxicity with high selectivity indices indicating their potential as therapeutic agents against viral infections .
Study on Anticancer Properties
Another investigation assessed the anticancer properties of Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine derivatives:
- Methodology : The study utilized cellular assays to measure the effects on human colon tumor cell lines.
- Findings : Several derivatives exhibited significant inhibition of cellular proliferation and induced apoptosis in cancer cells .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | Structure | Contains a methyl group instead of ethyl | Notable antiviral activity |
| N-Ethyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine | Structure | Different substituents on amine | Potential kinase inhibitor |
| 5-Methyl-4-phenoxy-pyrrolo[2,1-f][1,2,4]triazine | Structure | Phenoxy group introduces different electronic properties | Varies in reactivity and activity |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare pyrrolo[2,1-f][1,2,4]triazine derivatives, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves cyclization reactions starting from precursors like 2-amino-2-cyanoacetamide and ethyl 2-acetyl-3-(dimethylamino)acrylate. Key steps include ammoniation, Dimroth rearrangement, and acylation. For example, heating intermediates in DMF at 165°C facilitates bicyclic compound formation, while POCl3 is used for deoxidation to introduce chlorine substituents (yields >85%) . Optimization strategies include solvent selection (e.g., DMF for high-temperature stability) and reagent stoichiometry adjustments.
Q. How are pyrrolo[2,1-f][1,2,4]triazine derivatives characterized structurally, and what analytical techniques are critical for confirming regioselectivity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural elucidation. X-ray crystallography is used to confirm regioselectivity in cyclization steps. For example, in , the antiproliferative compound 7c was validated via ¹H NMR (δ 8.21 ppm for pyridinyl protons) and HRMS (m/z 407.12 [M+H]⁺).
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the antiproliferative activity of pyrrolo[2,1-f][1,2,4]triazine derivatives against EGFR-overexpressing tumor cells?
- Methodological Answer : Substitutions at the C-4 and C-6 positions significantly enhance activity. For instance:
- C-4 : 3-Ethynylphenylamino or 3-chloro-4-(3-fluorobenzyloxy)phenylamino groups improve EGFR binding (IC₅₀ = 20.05–23.87 μM in A431 cells) .
- C-6 : Carboxylic acid or ester groups enhance solubility and cellular uptake .
SAR studies in used MTT assays to correlate substituent size/polarity with inhibitory potency.
Q. How do substitutions at the C-2 and C-7 positions of pyrrolo[2,1-f][1,2,4]triazine influence selectivity for kinase targets like ALK or JAK2?
- Methodological Answer : Bulky substituents at C-2 (e.g., pyrazole) improve ALK selectivity by occupying hydrophobic pockets, while smaller groups at C-7 (e.g., methyl) reduce off-target effects. For JAK2 inhibitors, C-7 modifications (e.g., compound 29 in ) increase isoform specificity via steric hindrance. Kinase profiling assays (e.g., ATPase activity) and molecular docking are critical for validating selectivity .
Q. What scalable synthesis methods exist for pyrrolo[2,1-f][1,2,4]triazine intermediates, and how do continuous-flow systems improve efficiency?
- Methodological Answer : Continuous-flow systems enable high-throughput synthesis of key intermediates like pyrrolo[2,1-f][1,2,4]triazin-4-amine. demonstrated N-amination with O-(diphenylphosphinyl)hydroxylamine (DPPH) under flow conditions, achieving >90% yield and reduced reaction time (2 h vs. 12 h batch). Process parameters (flow rate, temperature) are optimized via real-time HPLC monitoring.
Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
